molecular formula C14H20O2 B056710 Ethyl 4-isobutylphenylacetate CAS No. 15649-02-2

Ethyl 4-isobutylphenylacetate

Cat. No. B056710
CAS RN: 15649-02-2
M. Wt: 220.31 g/mol
InChI Key: UWULXAQFAQOSSY-UHFFFAOYSA-N
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Description

Ethyl 4-isobutylphenylacetate is a chemical compound with the molecular formula C14H20O2 . It has an average mass of 220.307 Da and a monoisotopic mass of 220.146332 Da . It is also known by other names such as Ethyl (4-isobutylphenyl)acetate and Ethyl 4-(2-methylpropyl)benzeneacetate .


Molecular Structure Analysis

The molecular structure of Ethyl 4-isobutylphenylacetate consists of 14 carbon atoms, 20 hydrogen atoms, and 2 oxygen atoms . Unfortunately, the specific details about the arrangement of these atoms in the molecule are not provided in the search results.


Physical And Chemical Properties Analysis

Ethyl 4-isobutylphenylacetate has an average mass of 220.307 Da and a monoisotopic mass of 220.146332 Da . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.

Scientific Research Applications

Synthesis Methods

  • Stereoselective Synthesis : Ethyl 4-isobutylphenylacetate can be synthesized using microfluidic chip reactors and stereoselective biotechnology methods. This process involves asymmetric hydrogenation of ethyl 4-chloro-acetoacetate to produce optically pure products (Kluson et al., 2019).

  • Enantioselective Synthesis : An enantioselective synthesis of ethyl (R)-2-hydroxy-4-phenylbutyrate, a related compound, demonstrates a technical approach to producing intermediates for ACE inhibitors with high enantiomeric purity (Herold et al., 2000).

Applications in Medicinal Chemistry

  • Potential Anti-Arthritic Applications : Ethyl (4-phenylphenyl)acetate, a closely related compound, is studied for its potential as a lead compound in the discovery of new nonsteroidal anti-inflammatory drugs for treating arthritis (Costa et al., 2012).

  • Use in Enzyme Inhibition : Derivatives of ethyl 4-isobutylphenylacetate have shown effectiveness as inhibitors of certain enzymes, which can be relevant in the treatment of diseases like Alzheimer's and Parkinson's (Boztaş et al., 2019).

Biochemical Processes

  • Catalytic Applications : The compound has been studied in processes like carbonylation, where it serves as a reactant for the synthesis of 2‐arylpropionic acids, demonstrating its utility in homogeneous catalyst systems (Seayad et al., 1999).

  • Role in Kinetic Resolution : Ethyl 4-isobutylphenylacetate-related compounds are used in the kinetic resolution of certain intermediates, crucial for the synthesis of ACE inhibitors, showcasing its role in enantioselective processes (Liese et al., 2002).

properties

CAS RN

15649-02-2

Product Name

Ethyl 4-isobutylphenylacetate

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

ethyl 2-[4-(2-methylpropyl)phenyl]acetate

InChI

InChI=1S/C14H20O2/c1-4-16-14(15)10-13-7-5-12(6-8-13)9-11(2)3/h5-8,11H,4,9-10H2,1-3H3

InChI Key

UWULXAQFAQOSSY-UHFFFAOYSA-N

SMILES

CCOC(=O)CC1=CC=C(C=C1)CC(C)C

Canonical SMILES

CCOC(=O)CC1=CC=C(C=C1)CC(C)C

Other CAS RN

15649-02-2

synonyms

4-(2-Methylpropyl)benzeneacetic Acid Ethyl ester;  (p-isobutylphenyl)acetic Acid Ethyl Ester;  Ethyl (4-Isobutylphenyl)acetate;  Ethyl p-Isobutylphenylacetate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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